

# 15-Oxospiramilactone: A Diterpenoid from *Spiraea japonica* with Therapeutic Potential

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## Compound of Interest

Compound Name: 15-Oxospiramilactone

Cat. No.: B10837553

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## Abstract

**15-Oxospiramilactone**, a diterpenoid compound derived from the plant *Spiraea japonica*, has emerged as a molecule of significant interest in biomedical research. Also known as S3, this natural product has demonstrated compelling biological activities, primarily through its targeted inhibition of the deubiquitinase USP30. This action directly influences mitochondrial dynamics, promoting mitochondrial fusion and offering neuroprotective effects. Furthermore, **15-Oxospiramilactone** modulates the Wnt/ $\beta$ -catenin signaling pathway, indicating its potential as an anticancer agent, particularly in colorectal cancers. This technical guide provides a comprehensive overview of **15-Oxospiramilactone**, including its biological source, mechanisms of action, quantitative data from key studies, and detailed experimental protocols to facilitate further research and development.

## Introduction

*Spiraea japonica*, a flowering shrub native to East Asia, has a history of use in traditional medicine.[1] Phytochemical investigations of this plant have led to the isolation of various bioactive compounds, including diterpene alkaloids.[2][3] Among these, **15-Oxospiramilactone** has been identified as a promising therapeutic candidate due to its unique biological activities. [4][5] This document serves as a technical resource for professionals in the fields of pharmacology, cell biology, and drug discovery, aiming to provide a detailed understanding of **15-Oxospiramilactone** and its potential applications.

## Chemical Properties

- Compound Name: **15-Oxospiramilactone** (also known as S3 or NC043)
- Chemical Class: Diterpenoid
- Source: Isolated from *Spiraea japonica*[4]
- Molecular Weight: 330 Da[4][6]

## Mechanism of Action

### Inhibition of USP30 and Promotion of Mitochondrial Fusion

The primary characterized mechanism of action of **15-Oxospiramilactone** is the inhibition of Ubiquitin-Specific Peptidase 30 (USP30), a deubiquitinase localized to the outer mitochondrial membrane.[5][7] USP30 negatively regulates mitophagy by removing ubiquitin chains from mitochondrial proteins.[6] By inhibiting USP30, **15-Oxospiramilactone** promotes the non-degradative ubiquitination of mitofusins (Mfn1 and Mfn2), key proteins that mediate mitochondrial fusion.[5][7] This enhanced ubiquitination promotes mitochondrial fusion, leading to the formation of elongated and interconnected mitochondrial networks.[5][7] This is significant as dysfunctional mitochondrial dynamics are implicated in a variety of neurodegenerative diseases.[5]



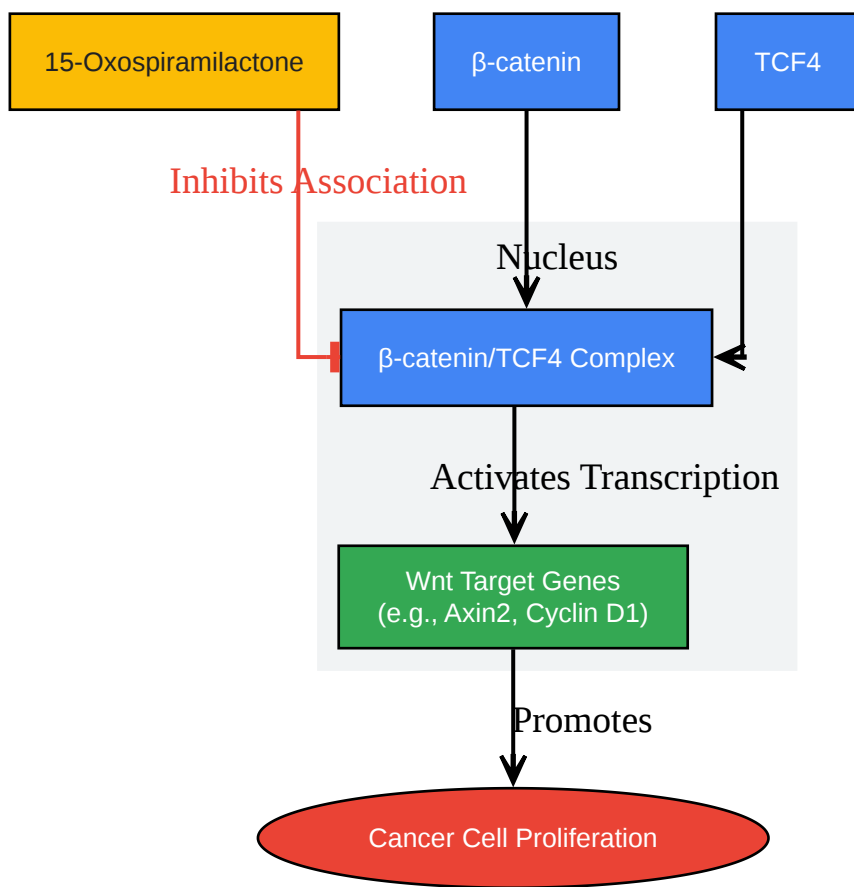
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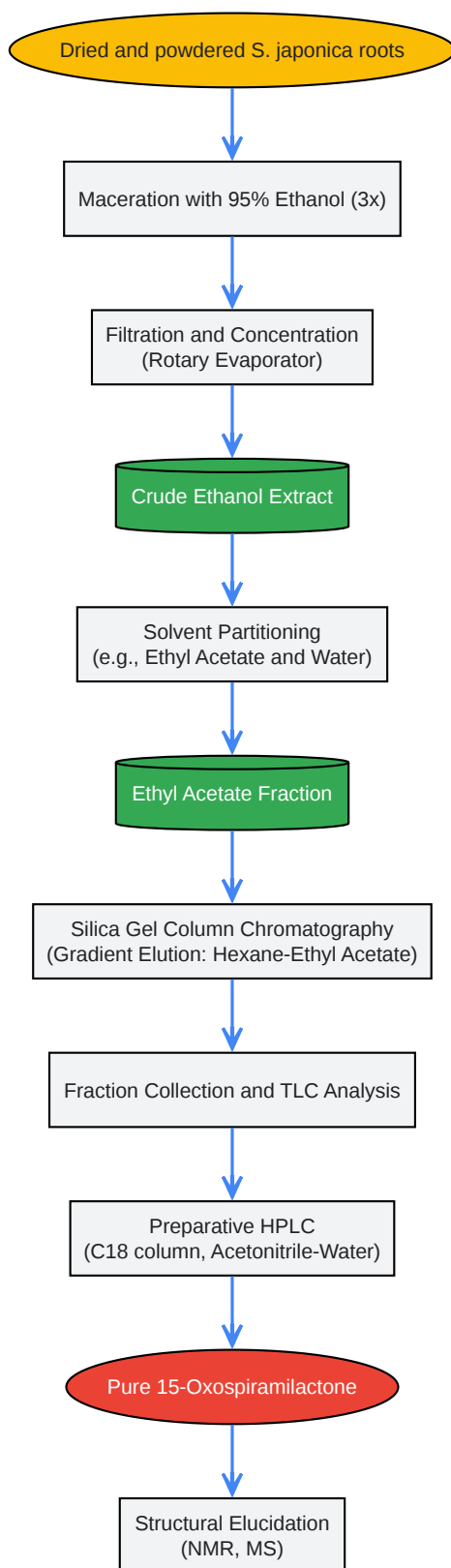
**Figure 1:** Signaling pathway of **15-Oxospiramilactone**-mediated USP30 inhibition.

### Inhibition of Wnt/ $\beta$ -catenin Signaling

**15-Oxospiramilactone** has been shown to inhibit the canonical Wnt/ $\beta$ -catenin signaling pathway.[8] This pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[8] **15-**

**Oxospiramilactone** does not appear to affect the protein levels or cellular distribution of  $\beta$ -catenin but rather disrupts the association between  $\beta$ -catenin and the transcription factor TCF4. [8] This disruption prevents the transcription of Wnt target genes, such as Axin2, Cyclin D1, and Survivin, thereby inhibiting cancer cell proliferation and tumorigenesis.[8]





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